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molecular formula C8H15NO2 B167350 3-Piperidin-4-yl-propionic acid CAS No. 1822-32-8

3-Piperidin-4-yl-propionic acid

Cat. No. B167350
M. Wt: 157.21 g/mol
InChI Key: AUYQMCCWFNSFGV-UHFFFAOYSA-N
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Patent
US05527800

Procedure details

In 208 ml of conc. hydrochloric acid, 99.63 g of 3-(1-acetyl-4-piperidinyl)propionic acid was suspended; the suspension was stirred under refluxing conditions for six hours. The reaction mixture was then concentrated to half under reduced pressure and allowed to stand at 0° C. overnight. The crystalline precipitate was collected by filtration and washed with cold ethanol. After drying, 77.9 g of 3-(4-piperidinyl)propionic acid was obtained. Of this product, 77.5 g was dissolved in a mixture of 360 ml of dichloromethane and 400 ml of 3N sodium hydroxide aqueous solution. To the mixture, 34 ml of methyl chlorocarbonate was added dropwise at 0° C., and stirred at room temperature for five hours. After the pH of the aqueous layer was adjusted to 8 by addition of a 50% sodium hydroxide aqueous solution, the organic layer was separated and dried over anhydrous sodium sulfate. The solvent was then evaporated under reduced pressure. To the residue, isopropyl ether-hexane was added to yield 76.5 g of the title compound as colorless crystals having a melting point of 88°-90° C.
Quantity
99.63 g
Type
reactant
Reaction Step One
Quantity
208 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:9][CH2:8][CH:7]([CH2:10][CH2:11][C:12]([OH:14])=[O:13])[CH2:6][CH2:5]1)(=O)C>Cl>[NH:4]1[CH2:9][CH2:8][CH:7]([CH2:10][CH2:11][C:12]([OH:14])=[O:13])[CH2:6][CH2:5]1

Inputs

Step One
Name
Quantity
99.63 g
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)CCC(=O)O
Step Two
Name
Quantity
208 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the suspension was stirred under refluxing conditions for six hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated to half under reduced pressure
WAIT
Type
WAIT
Details
to stand at 0° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The crystalline precipitate was collected by filtration
WASH
Type
WASH
Details
washed with cold ethanol
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
N1CCC(CC1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 77.9 g
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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